molecular formula C15H14N2O2 B8662406 Acetamide, 2-amino-N-(2-benzoylphenyl)- CAS No. 5504-78-9

Acetamide, 2-amino-N-(2-benzoylphenyl)-

Cat. No. B8662406
CAS RN: 5504-78-9
M. Wt: 254.28 g/mol
InChI Key: ZIWZCDRHKRIADU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(CNC(=O)OCc1ccccc1)Nc1ccccc1C(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[BrH:30].[CH2:1]([O:2][C:3](=[O:4])[NH:11][CH2:12][C:13](=[O:14])[NH:15][c:16]1[c:17]([C:18](=[O:19])[c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:26][cH:27][cH:28][cH:29]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:31][C:32](=[O:33])[OH:34]>>[BrH:30].[NH2:11][CH2:12][C:13](=[O:14])[NH:15][c:16]1[c:17]([C:18](=[O:19])[c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:26][cH:27][cH:28][cH:29]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Br
Name
O=C(CNC(=O)OCc1ccccc1)Nc1ccccc1C(=O)c1ccccc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(CNC(=O)OCc1ccccc1)Nc1ccccc1C(=O)c1ccccc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(=O)O

Outcomes

Product
Name
Type
product
Smiles
Br
Name
Type
product
Smiles
NCC(=O)Nc1ccccc1C(=O)c1ccccc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.